molecular formula C12H15BrO2 B1373625 4-[(3-Bromophenyl)methoxy]oxane CAS No. 1247385-45-0

4-[(3-Bromophenyl)methoxy]oxane

Cat. No.: B1373625
CAS No.: 1247385-45-0
M. Wt: 271.15 g/mol
InChI Key: DPOCEJRZGUDMKR-UHFFFAOYSA-N
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Description

“4-[(3-Bromophenyl)methoxy]oxane” is a chemical compound with the CAS Number: 1247385-45-0 . It has a molecular weight of 271.15 . The IUPAC name for this compound is 4-[(3-bromobenzyl)oxy]tetrahydro-2H-pyran .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15BrO2/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 271.15 .

Scientific Research Applications

Novel Ring Transformation Products

A study by Harada et al. (1992) describes the reaction of a compound similar to 4-[(3-Bromophenyl)methoxy]oxane, resulting in the formation of a novel ring transformation product, specifically 4-p-bromophenyl-5-hydroxy-3-methoxycarbonyl-5, 6-dihydro-4H-1, 2-oxazine. This highlights the compound's potential in facilitating unique chemical transformations (Harada, Shimozono, Kaji, Takayanagi, Ogura, & Zen, 1992).

Crystal and Molecular Structure Studies

The crystal and molecular structures of compounds related to this compound have been studied extensively. Kaur et al. (2012) investigated the structures of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, revealing insights into molecular interactions and stability (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Synthesis and Reactions in Organic Chemistry

The compound's derivatives have been utilized in various organic synthesis and reaction studies. For instance, the synthesis and reaction of derivatives of this compound in organic chemistry have been explored, demonstrating its role in creating complex organic molecules. One such study by Ohshita et al. (1997) discusses the preparation and reactions of poly[(ethoxysilylene)phenylenes], showcasing the versatility of similar compounds in polymer chemistry (Ohshita, Yamashita, Hiraoka, Shinpo, Kunai, & Ishikawa, 1997).

Hydroxyl Radical Reactions

Guha et al. (1997) investigated the reactions of hydroxyl radical with compounds structurally related to this compound. This study sheds light on the radical reactions and the physicochemical properties of phenoxyl radicals derived from such compounds, offering insights into their potential antioxidant activities (Guha, Priyadarsini, Devasagayam, Sreejayan, & Rao, 1997).

Use in Liquid Crystal Technology

Chan et al. (2012) prepared a series of liquid crystal dimers containing an isoflavone-based moiety, similar in structure to this compound. This research demonstrates the compound's potential applications in the field of liquid crystal technology and materials science (Chan, Lu, Yam, Yeap, & Imrie, 2012).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-[(3-Bromophenyl)methoxy]oxane” can be found on the product link provided by the manufacturer .

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOCEJRZGUDMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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